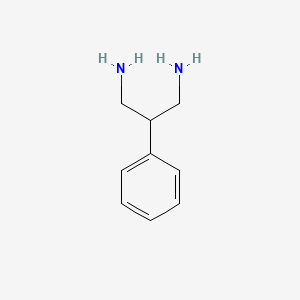

2-phenylpropane-1,3-diamine

Description

2-Phenylpropane-1,3-diamine (C₉H₁₄N₂) is a primary diamine with a propane backbone substituted by a phenyl group at the central carbon and amine groups at the terminal positions. Its dihydrochloride salt (C₉H₁₆Cl₂N₂, CAS 78533-94-5) is widely used as an intermediate in pharmaceutical synthesis, polymer production, and biochemical research . The compound’s reactivity stems from its two primary amine groups, enabling nucleophilic substitution, oxidation, and chelation reactions .

Properties

CAS No. |

55165-09-8 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 |

InChI Key |

JSDVLFNPSDTHGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CN)CN |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpropane-1,3-diamine typically involves the reduction of diethyl phenylmalonate. One common method includes the use of sodium borohydride (NaBH₄) in the presence of an alkali metal dihydrogen phosphate buffer . This reduction process yields 2-Phenyl-1,3-propanediol, which can then be converted to this compound through further chemical reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction of diethyl phenylmalonate, followed by purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-phenylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products:

Oxidation: Imines and nitriles.

Reduction: Secondary amines.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

2-phenylpropane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and ligands.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenylpropane-1,3-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Electron-withdrawing substituents (e.g., NO₂, CF₃, F) increase polarity and metabolic stability but reduce solubility in non-polar solvents .

Notable Trends:

- Halogenation (F, Cl) improves bioactivity: Fluorine enhances CNS-targeted drug efficacy, while chlorine boosts antimicrobial properties .

- Chelating ability varies with substituents: Pyridine derivatives (e.g., ) form stable metal complexes, whereas simple phenyl derivatives prioritize organic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.